molecular formula C16H20N2O4 B041336 (S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester CAS No. 170458-98-7

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

Cat. No. B041336
CAS RN: 170458-98-7
M. Wt: 304.34 g/mol
InChI Key: XFVTYJZJZLTYAQ-MRXNPFEDSA-N
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Description

“(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester” is an ester. Esters are derived from carboxylic acids where the hydrogen in the -COOH group is replaced by a hydrocarbon group . This could be an alkyl group like methyl or ethyl, or one containing a benzene ring such as a phenyl or benzyl group .


Synthesis Analysis

Esters are usually prepared from carboxylic acids by the methods already discussed. Thus, carboxylic acids are converted directly into esters by S N 2 reaction of a carboxylate ion with a primary alkyl halide or by Fischer esterification of a carboxylic acid with an alcohol in the presence of a mineral acid catalyst . In addition, acid chlorides are converted into esters by treatment with an alcohol in the presence of base .


Molecular Structure Analysis

The molecular structure of esters involves a carbonyl group adjacent to an ether linkage . The carbonyl group consists of a carbon atom double-bonded to an oxygen atom, and the ether linkage involves an oxygen atom single-bonded to two carbon atoms .


Chemical Reactions Analysis

Esters undergo the same kinds of reactions that we’ve seen for other carboxylic acid derivatives, but they are less reactive toward nucleophiles than either acid chlorides or anhydrides . All their reactions are applicable to both acyclic and cyclic esters, called lactones .


Physical And Chemical Properties Analysis

Esters are polar but do not engage in hydrogen bonding and are therefore intermediate in boiling points between the nonpolar alkanes and the alcohols, which engage in hydrogen bonding . Ester molecules can engage in hydrogen bonding with water, so esters of low molar mass are therefore somewhat soluble in water .

Scientific Research Applications

Catalysis in Green Chemistry

This compound can be used as a catalyst in green chemistry applications. Its role in catalyzing the synthesis of sugar esters is crucial due to the demand for biocompatible and environmentally friendly industrial applications. Sugar esters, synthesized using catalysts like this compound, are widely used as surfactants with extensive applications in food, cosmetics, and pharmaceuticals .

Synthesis of Non-Ionic Surfactants

The compound is instrumental in the synthesis of non-ionic surfactants, particularly sugar-based esters like sucrose esters. These are valuable for their emulsifying properties and are used in a variety of products ranging from detergents to oral care products .

Mechanism of Action

The mechanism of ester reactions typically involves a nucleophilic attack on the carbonyl carbon, followed by the removal of the leaving group . The relative reactivity of carboxylic acid derivatives toward nucleophile substitutions is related to the electronegative leaving group’s ability to activate the carbonyl .

Future Directions

The future directions of ester research could involve exploring their wide range of applications in various industries, including the pharmaceutical and cosmetic industries . Additionally, research could focus on developing more efficient synthesis methods and understanding the reactivity and properties of esters .

properties

IUPAC Name

methyl (2R)-2-(ethoxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c1-4-22-15(20)18-16(2,14(19)21-3)9-11-10-17-13-8-6-5-7-12(11)13/h5-8,10,17H,4,9H2,1-3H3,(H,18,20)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFVTYJZJZLTYAQ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NC(C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N[C@](C)(CC1=CNC2=CC=CC=C21)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439378
Record name Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-N-(Ethoxycarbonyl)-alpha-methyl-D-tryptophan Methyl Ester

CAS RN

170458-98-7
Record name Methyl N-(ethoxycarbonyl)-alpha-methyl-D-tryptophanate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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